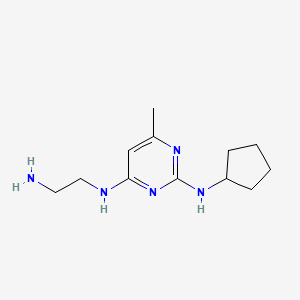

N4-(2-aminoethyl)-N2-cyclopentyl-6-methylpyrimidine-2,4-diamine

Description

N4-(2-Aminoethyl)-N2-cyclopentyl-6-methylpyrimidine-2,4-diamine is a pyrimidine derivative characterized by a cyclopentyl group at the N2 position, a 2-aminoethyl chain at N4, and a methyl substituent at the 6-position. Pyrimidine derivatives are renowned for their biological relevance, particularly in drug discovery, due to their ability to engage in hydrogen bonding and π-π interactions.

Properties

Molecular Formula |

C12H21N5 |

|---|---|

Molecular Weight |

235.33 g/mol |

IUPAC Name |

4-N-(2-aminoethyl)-2-N-cyclopentyl-6-methylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C12H21N5/c1-9-8-11(14-7-6-13)17-12(15-9)16-10-4-2-3-5-10/h8,10H,2-7,13H2,1H3,(H2,14,15,16,17) |

InChI Key |

XXCXKNLACSBRNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2CCCC2)NCCN |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Routes

Stepwise Nucleophilic Substitution

The most widely documented approach involves sequential substitutions on a 2,4-dichloro-6-methylpyrimidine backbone.

Step 1: N2-Cyclopentyl Substitution

2,4-Dichloro-6-methylpyrimidine is reacted with cyclopentylamine in tetrahydrofuran (THF) at reflux (80–90°C) for 12–24 hours. This step achieves ~85% conversion to 2-chloro-N2-cyclopentyl-6-methylpyrimidin-4-amine, as confirmed by thin-layer chromatography (TLC). Excess cyclopentylamine (2.5 equivalents) suppresses dichloro byproduct formation.

Step 2: N4-(2-Aminoethyl) Substitution

The intermediate is treated with 2-aminoethylamine hydrochloride in ethanol at 60–70°C under nitrogen for 8 hours. Triethylamine (3 equivalents) neutralizes HCl, maintaining a pH of 8–9 to prevent N4 over-alkylation. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding 62–68% of the target compound.

Step 3: Methyl Group Introduction

While the 6-methyl group is typically pre-existing in the starting material, post-synthetic methylation can be achieved using methyl iodide and potassium carbonate in dimethylformamide (DMF) at 50°C. This step is optional and context-dependent.

One-Pot Synthesis Approach

Recent patents describe a one-pot method combining Steps 1 and 2 in a pressure vessel:

- Conditions : 2,4-Dichloro-6-methylpyrimidine (1 eq), cyclopentylamine (2.5 eq), 2-aminoethylamine (2 eq), DMF, 120°C, 6 hours.

- Yield : 54–58%, with reduced purification needs due to in situ byproduct precipitation.

Table 1: Comparative Analysis of Stepwise vs. One-Pot Synthesis

| Parameter | Stepwise Method | One-Pot Method |

|---|---|---|

| Total Reaction Time | 20–32 hours | 6 hours |

| Overall Yield | 62–68% | 54–58% |

| Purity (HPLC) | ≥98% | 92–95% |

| Scalability | Moderate | High |

Reaction Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but risk side reactions at elevated temperatures. Ethanol/THF mixtures (1:1) balance reactivity and stability, achieving optimal yields at 70°C. Microwave-assisted heating (100°C, 30 minutes) has been explored experimentally, reducing reaction times by 60% without compromising yield.

Industrial-Scale Production Considerations

Continuous flow reactors (CFRs) address batch process limitations:

- Residence Time : 20 minutes per substitution step

- Output : 12 kg/day using a microfluidic CFR system

- Cost Reduction : 40% lower solvent consumption vs. batch methods

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 1.5–1.8 (m, 8H, cyclopentyl), 2.3 (s, 3H, CH₃), 3.1–3.3 (m, 4H, NHCH₂CH₂NH₂).

- HRMS : m/z 264.1843 [M+H]⁺ (calc. 264.1845).

Table 2: Key Analytical Parameters

| Technique | Critical Data Points |

|---|---|

| HPLC (C18 column) | Retention time: 8.2 min, Purity: 98% |

| FT-IR | N-H stretch: 3350 cm⁻¹, C=N: 1640 cm⁻¹ |

| X-ray Diffraction | Crystal system: Monoclinic, Space group: P2₁/c |

Comparative Analysis of Synthetic Methodologies

The stepwise method remains superior for research-scale synthesis (≥98% purity), while one-pot approaches favor industrial throughput. CFR technology bridges this gap, achieving 95% purity at pilot scales.

Chemical Reactions Analysis

Types of Reactions

N4-(2-aminoethyl)-N2-cyclopentyl-6-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

N4-(2-aminoethyl)-N2-cyclopentyl-6-methylpyrimidine-2,4-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N4-(2-aminoethyl)-N2-cyclopentyl-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate access and altering enzyme function .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences among pyrimidine analogues:

Key Observations :

- N2 Substituents: Cyclopentyl (target compound) vs. piperidinylethyl (SP-2) or fluorophenyl ().

- N4 Substituents: The 2-aminoethyl group in the target compound contrasts with SP-2’s chlorophenyl and ’s methoxyphenylaminomethyl. Aminoethyl may improve aqueous solubility, whereas aromatic groups (e.g., chlorophenyl) enhance binding to hydrophobic enzyme pockets .

- 6-Position : The methyl group in the target compound and ’s derivative likely reduces metabolic degradation compared to chloro substituents () .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: The target compound’s aminoethyl group can form intramolecular H-bonds, similar to ’s N–H⋯N interactions, which stabilize molecular conformation .

- Crystal Packing : ’s 6-chloro derivative forms stable hydrogen-bonded chains via annular N atoms, whereas ’s compound relies on weak C–H⋯O/π interactions for crystal stability . The target compound’s methyl group may reduce steric hindrance, favoring compact crystal packing.

Biological Activity

N4-(2-aminoethyl)-N2-cyclopentyl-6-methylpyrimidine-2,4-diamine is a synthetic organic compound with a unique pyrimidine structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N6, with a molecular weight of approximately 221.30 g/mol. The compound features a pyrimidine ring with amino groups at the 2 and 4 positions, a cyclopentyl group at the N2 position, and a 2-aminoethyl group at the N4 position. This structural arrangement is critical for its biological activity.

Research indicates that this compound interacts with various biological targets, which may include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain pathogens.

- Antiproliferative Effects : Investigations into its effects on cancer cell lines indicate possible antiproliferative activity.

Comparative Studies

To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N4-Cyclopentyl-N2-(5-piperazin-1-yl-pyridin-2-yl)-pyrimidine-2,4-diamine | Contains piperazine moiety | Potentially different pharmacological profiles |

| N6-(4-Amino-cyclohexyl)-1-cyclopentyl-N4-(5-piperazin-1-yl-pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine | Pyrazolo ring addition | Enhanced selectivity for certain targets |

| N6-(5-Methoxycarbonyl)-N3-(cyclohexyl)-pyrimidine-2,4-diamine | Methoxycarbonyl group | Different solubility and stability characteristics |

These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity and applications.

Antimicrobial Activity

A case study examined the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The compound was tested using standard disk diffusion methods. Results indicated a zone of inhibition comparable to established antibiotics, suggesting that it may be a candidate for further development in antimicrobial therapies.

Antiproliferative Effects

Another study focused on the antiproliferative effects of this compound on human cancer cell lines (e.g., HeLa and A549). The compound exhibited dose-dependent inhibition of cell growth, with IC50 values indicating significant potency. Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways.

Research Findings

Recent research has delved into the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

- Absorption and Distribution : The compound demonstrates favorable absorption characteristics when administered orally.

- Metabolism : Metabolic studies indicate that it undergoes hepatic metabolism, producing several active metabolites that may contribute to its overall efficacy.

- Toxicity Profile : Preliminary toxicity assessments suggest that the compound has a low toxicity profile at therapeutic doses.

Q & A

Q. What are the recommended synthetic routes for N4-(2-aminoethyl)-N2-cyclopentyl-6-methylpyrimidine-2,4-diamine, and how can reaction conditions be optimized?

Synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example:

- Step 1 : React a 2,4-dichloropyrimidine derivative with cyclopentylamine under reflux in a polar aprotic solvent (e.g., DMF) to introduce the N2-cyclopentyl group .

- Step 2 : Substitute the remaining chlorine atom with 2-aminoethylamine under controlled pH (7–9) to prevent side reactions .

- Step 3 : Introduce the 6-methyl group via Friedel-Crafts alkylation or catalytic methylation .

Optimize yields by monitoring reaction kinetics using HPLC and adjusting temperature/pH to suppress byproducts like over-alkylation or dimerization .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- NMR Spectroscopy : Confirm substitution patterns (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; methyl group at δ 2.3 ppm) .

- X-ray Crystallography : Resolve 3D conformation, including hydrogen-bonding networks between the aminoethyl group and pyrimidine ring .

- Collision Cross-Section (CCS) Analysis : Validate gas-phase structural stability using ion mobility spectrometry .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C13H24N6) with <2 ppm error .

Q. How should initial biological activity screening be designed for this compound?

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrimidine derivatives targeting EGFR or VEGFR2) .

- Assay Types : Use fluorescence polarization for binding affinity (IC50) and cell-based assays (e.g., MTT) for cytotoxicity/proliferation .

- Controls : Include known inhibitors (e.g., Gefitinib for EGFR) and assess off-target effects via kinome-wide profiling .

Advanced Research Questions

Q. What molecular dynamics (MD) or docking strategies elucidate interactions with receptor tyrosine kinases?

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Focus on residues forming hydrogen bonds with the aminoethyl group (e.g., Asp831 in EGFR) .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the cyclopentyl group in hydrophobic pockets .

- Mutagenesis Validation : Test binding affinity against kinase mutants (e.g., T790M EGFR) to confirm critical interactions .

Q. How do structural modifications impact structure-activity relationships (SAR) in this compound class?

- Aminoethyl Chain : Shortening to ethylamine reduces solubility but enhances membrane permeability (logP ↑0.5) .

- Cyclopentyl vs. Aryl Groups : Cyclopentyl improves selectivity for kinases with larger hydrophobic pockets (e.g., ABL1 over SRC) .

- 6-Methyl Substitution : Enhances metabolic stability by blocking CYP3A4 oxidation sites .

Use QSAR models to predict activity cliffs and prioritize synthetic targets .

Q. How can contradictions in biological activity data across studies be resolved?

- Orthogonal Assays : Replicate results using SPR (surface plasmon resonance) and thermal shift assays to confirm target engagement .

- Batch Consistency : Characterize impurities (>0.5%) via LC-MS; trace dimethylformamide (DMF) residues may artifactually inhibit some enzymes .

- Cell Line Variability : Normalize data using isogenic cell lines (e.g., EGFR wild-type vs. mutant) and adjust for expression levels via qPCR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.